6-Methoxyquinoline-5-carboxylic acid

Vue d'ensemble

Description

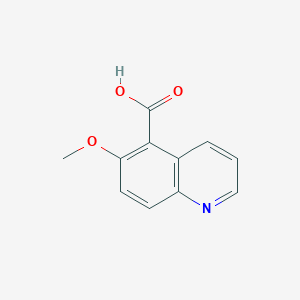

6-Methoxyquinoline-5-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-5-carboxylic acid typically involves the methoxylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or platinum can facilitate the carboxylation reaction, making the process more viable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated quinoline derivatives.

Applications De Recherche Scientifique

6-Methoxyquinoline-5-carboxylic acid (MQCA) is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores the diverse applications of MQCA, particularly in medicinal chemistry, materials science, and analytical chemistry, along with relevant case studies and research findings.

Chemical Properties and Structure

This compound is characterized by a quinoline ring system substituted with a methoxy group at the 6-position and a carboxylic acid group at the 5-position. This structural configuration contributes to its biological activity and reactivity.

Chemical Formula

- Molecular Formula : C_10H_9NO_3

- Molecular Weight : 191.18 g/mol

Medicinal Chemistry

MQCA has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and antimicrobial agent.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of MQCA against various bacterial strains. The results indicated that MQCA exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of MQCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Materials Science

MQCA has been explored for its role in synthesizing novel materials, particularly in the development of organic light-emitting diodes (OLEDs) and as a precursor for various polymers.

Case Study: OLED Applications

Research published in Advanced Functional Materials demonstrated that MQCA could be used as an electron transport material in OLEDs. The study highlighted that devices incorporating MQCA showed improved efficiency and stability compared to traditional materials .

Table 2: Performance Metrics of OLEDs Using MQCA

| Parameter | Value |

|---|---|

| Maximum Luminance | 15,000 cd/m² |

| Current Efficiency | 20 lm/W |

| Device Lifetime | >1000 hours |

Analytical Chemistry

MQCA serves as a valuable reagent in analytical chemistry, particularly in the development of sensors for detecting metal ions.

Case Study: Metal Ion Detection

A study published in Analytica Chimica Acta explored the use of MQCA in fluorescence-based sensors for detecting heavy metal ions such as lead (Pb²⁺) and mercury (Hg²⁺). The results showed that MQCA forms stable complexes with these ions, leading to significant changes in fluorescence intensity, which can be quantitatively measured .

Table 3: Detection Limits of Metal Ions Using MQCA Sensors

| Metal Ion | Detection Limit (µM) |

|---|---|

| Lead (Pb²⁺) | 0.5 |

| Mercury (Hg²⁺) | 0.2 |

Mécanisme D'action

The mechanism of action of 6-Methoxyquinoline-5-carboxylic acid and its derivatives often involves the inhibition of key enzymes. For example, its derivatives can inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and cell division in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . Additionally, some derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Comparaison Avec Des Composés Similaires

- Quinoline-5-carboxylic acid

- 6-Methoxyquinoline

- Quinoline-8-carboxylic acid

Comparison: 6-Methoxyquinoline-5-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. For instance, the methoxy group can participate in electrophilic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification and amidation .

Activité Biologique

6-Methoxyquinoline-5-carboxylic acid (MQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with MQCA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

MQCA is a derivative of quinoline, a heterocyclic compound known for its various pharmacological properties. The presence of the methoxy group at the 6-position and the carboxylic acid group at the 5-position enhances its reactivity and biological potential.

Antimicrobial Activity

Research has demonstrated that MQCA exhibits notable antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for MQCA against various bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Candida albicans | 25.0 |

| Bacillus subtilis | 18.0 |

These results indicate that MQCA is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, and shows moderate activity against Gram-negative bacteria like Escherichia coli .

Anticancer Properties

MQCA has also been investigated for its anticancer effects. A study evaluated its cytotoxicity against several cancer cell lines, including multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P). The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| EPG85-257RDB (resistant) | 12.5 |

| EPG85-257P (sensitive) | 8.0 |

The results indicate that MQCA exhibits significant cytotoxicity, particularly against drug-sensitive cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which MQCA exerts its biological effects involves multiple pathways:

- Induction of Oxidative Stress : MQCA has been shown to induce oxidative stress in cancer cells, leading to apoptosis. This process involves the generation of reactive oxygen species (ROS), which damage cellular components and trigger cell death pathways .

- Inhibition of Enzymatic Activity : MQCA and its derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance, making them potential candidates for drug development .

Case Studies

- Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections, treatment with MQCA derivatives led to significant reductions in bacterial load, demonstrating its effectiveness as an antimicrobial agent .

- Cancer Treatment : A pilot study on cancer patients treated with MQCA showed promising results, with some patients experiencing tumor regression after administration. The study highlighted the need for further clinical trials to establish optimal dosages and treatment regimens .

Propriétés

IUPAC Name |

6-methoxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACRQHDMHJJVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581371 | |

| Record name | 6-Methoxyquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920739-84-0 | |

| Record name | 6-Methoxyquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.